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molecular formula C23H28N6O4S B8522047 2-[1-[(1,1-dimethylethoxy)carbonyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester

2-[1-[(1,1-dimethylethoxy)carbonyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester

Cat. No. B8522047
M. Wt: 484.6 g/mol
InChI Key: ZXEDPOBJXKDNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825256B2

Procedure details

Ethyl 3-bromo-2-oxopropanoate (350 mg, 1.79 mmol) was added to a solution of tert-butyl 2-(2-(1 H-imidazol-1-yl)-6-methylpyrimidin-4-yl)-3-carbamothioylpyrrolidine-1-carboxylate (700 mg, 1.80 mmol) in DCM (20 mL) at rt under an atmosphere of N2. The reaction mixture was heated to 100° C. for 2 h then cooled to rt. Sodium bicarbonate (20 mL, sat. aq.) was added and the mixture extracted with DCM (2×20 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated. The residue was then purified using column chromatography (DCM to 9:1 DCM/MeOH) to afford 500 mg (80%) of 2-[1-tert-butoxycarbonyl-2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-yl]-thiazole-4-carboxylic acid ethyl ester as a yellow oil.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N:10]1([C:15]2[N:20]=[C:19]([CH:21]3[CH:25]([C:26](=[S:28])[NH2:27])[CH2:24][CH2:23][N:22]3[C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH:18]=[C:17]([CH3:36])[N:16]=2)[CH:14]=[CH:13][N:12]=[CH:11]1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH2:7]([O:6][C:4]([C:3]1[N:27]=[C:26]([CH:25]2[CH2:24][CH2:23][N:22]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH:21]2[C:19]2[CH:18]=[C:17]([CH3:36])[N:16]=[C:15]([N:10]3[CH:14]=[CH:13][N:12]=[CH:11]3)[N:20]=2)[S:28][CH:2]=1)=[O:5])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
700 mg
Type
reactant
Smiles
N1(C=NC=C1)C1=NC(=CC(=N1)C1N(CCC1C(N)=S)C(=O)OC(C)(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with DCM (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)C1C(N(CC1)C(=O)OC(C)(C)C)C1=NC(=NC(=C1)C)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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